(S)-3-Boc-aminopiperidine

Chiral Resolution Enantiomeric Excess Stereoselective Synthesis

Chiral purity is a decisive factor in drug discovery-racemic mixtures confound biological assays and reduce potency. (S)-3-Boc-aminopiperidine (CAS 216854-23-8) is an enantiopure piperidine scaffold with defined (S)-stereochemistry, essential for synthesizing CHK1/PI3Kδ kinase inhibitors, chiral aminopiperidinyl quinolone antibacterials, and orally available Tie-2 kinase inhibitors. • Enantiopure (S)-configuration ensures correct 3D orientation for target binding and reliable SAR data. • Available in high chiral purity (≥99.6%) with multi-gram to kilogram quantities for preclinical development. • The Boc protecting group enables selective deprotection and downstream functionalization with minimal byproduct formation.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 216854-23-8
Cat. No. B126719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Boc-aminopiperidine
CAS216854-23-8
SynonymsN-(3S)-3-Piperidinylcarbamic Acid 1,1-Dimethylethyl Ester;  (S)-(-)-3-(tert-Butoxycarbonylamino)piperidine;  (S)-3-tert-Butoxycarbonylaminopiperidine;  (S)-[Piperidin-3-yl]carbamic Acid tert-Butyl Ester;  (S)-tert-Butyl-(piperidin-3-yl)carbamate;  (S)-ter
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCNC1
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m0/s1
InChIKeyWUOQXNWMYLFAHT-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Boc-aminopiperidine Overview and Value


(S)-3-Boc-aminopiperidine (CAS 216854-23-8), systematically named tert-butyl (3S)-3-piperidinylcarbamate, is an enantiopure chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen . With a molecular formula of C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol, it is a fundamental building block in medicinal chemistry . This specific (S)-enantiomer is distinguished by its absolute stereochemistry, which is critical for applications requiring precise 3D molecular architecture, such as the synthesis of specific kinase inhibitors and antibacterials . Its selection over alternatives is driven by quantifiable metrics of purity and defined stereochemistry, ensuring reproducible and targeted outcomes in advanced pharmaceutical synthesis.

1 Single-enantiomer (S)-piperidine scaffold for stereochemical-control studies
2 Boc-protected amine supports selective deprotection workflows
3 High chiral purity specification for enantiomer-attribution research

Why (S)-3-Boc-aminopiperidine Has No Substitute


Interchanging (S)-3-Boc-aminopiperidine with its (R)-enantiomer or a racemic mixture will lead to dramatically different or inactive final compounds, a critical factor in drug discovery. The absolute stereochemistry at the 3-position dictates the three-dimensional orientation of the molecule in biological targets [1]. For instance, the (R)-enantiomer is a key precursor for dipeptidyl peptidase IV inhibitors like linagliptin, while the (S)-enantiomer is essential for synthesizing distinct kinase inhibitors (e.g., CHK1, PI3Kδ) and antibacterial agents . The use of a racemic mixture introduces an inactive or antagonistic isomer that can confound biological assays, reduce potency, and complicate purification, making procurement of the specific, high-purity (S)-enantiomer an operational and scientific necessity. The quantifiable differences in application and required chiral purity are detailed below.

Target: (S)-Enantiomer
vs
Substitute: (R) or Racemate
Downstream context CHK1 / PI3Kδ kinase inhibitor research fit
Downstream context DPP-4 / CBP-P300 inhibitor research fit; distinct target profile
Assay impact Single enantiomer supports unambiguous SAR interpretation
Assay impact Racemic mixture may introduce antagonistic isomer; confounding assay results possible
Chiral purity Certified enantiomeric excess supports reproducible outcomes
Chiral purity Opposite enantiomer contamination may shift stereochemical attribution

(S)-3-Boc-aminopiperidine Differentiation


Chiral Purity vs. Standard Purity Grades

A key differentiator for (S)-3-Boc-aminopiperidine is its available chiral purity specification. While many vendors offer a standard purity of ≥97-98% (measured by GC or similar non-chiral methods), specialized suppliers provide this compound with a certified chiral purity of ≥99.6%, ensuring minimal contamination from the undesired (R)-enantiomer . This is critical as a racemic mixture or low chiral purity can compromise the stereoselectivity of downstream reactions and biological assays. For example, the kinetic resolution of 1-N-Boc-3-aminopiperidine using ω-transaminases can achieve an enantiomeric excess (ee) of up to 96% at 55% conversion, highlighting the inherent challenge of separating these enantiomers and the value of a pre-resolved, high chiral purity starting material [1].

Chiral Purity
Cross-study comparable
≥99.6% ee (chiral GC) vs 97–98% (achiral GC/HPLC); enzymatic resolution baseline 96% ee
Supports stereochemical-fidelity review for lead optimization
Chiral purity specification reduces need for in-house resolution; conditions per supplier COA
Chiral Resolution Enantiomeric Excess Stereoselective Synthesis Quality Control

Stereospecific CHK1/PI3Kδ Inhibitor Intermediate

The (S)-enantiomer is specifically documented as a key intermediate in the synthesis of Checkpoint Kinase 1 (CHK1) and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors . This is in stark contrast to its (R)-enantiomer (CAS 188111-79-7), which is a known precursor for dipeptidyl peptidase IV (DPP-4) inhibitors (e.g., linagliptin) for diabetes and CBP/P300 bromodomain inhibitors . This absolute stereochemical specificity dictates entirely different therapeutic pathways and target profiles.

Target Application
Class-level inference
(S): CHK1 / PI3Kδ inhibitor context vs (R): DPP-4 / CBP-P300 inhibitor context
Supports enantiomer-attribution review; target profile is binary per literature
Data to verify; class-level inference from patent and literature disclosures
Kinase Inhibitors CHK1 PI3Kδ Cancer Therapeutics Stereochemistry

Biocatalytic Synthesis vs. Traditional Resolution

The industrial synthesis of (S)-3-Boc-aminopiperidine has been significantly optimized through biocatalysis. A continuous flow system using immobilized ω-transaminase can achieve 95% conversion of 1-Boc-3-piperidone to the desired (S)-enantiomer within a residence time of just 10 minutes [1]. This enzymatic method is a substantial improvement over traditional chemical synthesis or classical resolution, which often involve multiple steps, hazardous reagents, and lower overall yields. While a direct quantitative comparison of overall yield from a specific traditional route is not provided, the 95% conversion in 10 minutes demonstrates a high-efficiency, scalable, and greener alternative, which translates to more reliable and cost-effective supply for procurement.

Synthesis Efficiency
Cross-study comparable
95% conversion
in 10 min residence time, continuous flow ω-transaminase
Supports supply-chain evaluation context
Reported single-step enzymatic route; traditional resolution baseline efficiency not quantified in source
Biocatalysis Green Chemistry Process Chemistry ω-Transaminase Continuous Flow

Procurement-Grade Purity vs. Standard Reagent

Beyond basic reagent grade (≥97%), (S)-3-Boc-aminopiperidine is commercially available at exceptional purity levels, with some vendors offering specifications of 99.92% and 99.6% chiral purity . This level of purity is crucial for applications such as generating reliable analytical standards, minimizing side reactions in complex multi-step syntheses, and ensuring the reproducibility of biological assays [1]. This distinguishes the compound from lower-purity alternatives that may contain significant levels of impurities or the opposite enantiomer, which can act as potent inhibitors or confounders.

Procurement Purity
Cross-study comparable
99.92% (HPLC)
≥99.6% chiral purity (GC), reported by supplier
Supports specification review for procurement decisions
Higher-grade specification may reduce in-house purification burden; supplier-reported values
High Purity Analytical Standard Procurement Specification Quality Assurance

Key Applications of (S)-3-Boc-aminopiperidine


Oncology Kinase Inhibitors (CHK1/PI3Kδ)

Given its established role as a key intermediate for CHK1 and PI3Kδ inhibitors, the primary application scenario is in the synthesis of novel small-molecule cancer therapeutics . The high chiral purity (≥99.6%) of the compound ensures that the resulting drug candidates possess the correct 3D orientation for target binding, minimizing off-target effects and maximizing potency. This is essential for generating reliable structure-activity relationship (SAR) data in medicinal chemistry programs. The availability of the compound at up to 99.92% purity further supports its use in generating high-quality lead compounds.

Chiral Aminopiperidinyl Quinolone Antibacterials

This compound serves as a critical starting material for creating chiral aminopiperidinyl quinolones, a class of potent antibacterial agents designed to combat resistant pathogens [1]. The defined (S)-stereochemistry is integral to the antibacterial pharmacophore. Procuring the pure (S)-enantiomer is mandatory, as the (R)-enantiomer or a racemic mixture would likely exhibit reduced or no activity against the target bacteria. The compound's availability in multi-gram to kilogram quantities supports advanced preclinical development.

Orally Bioavailable Tie-2 Kinase Inhibitors

(S)-3-Boc-aminopiperidine is specifically utilized in the synthesis of alkynylpyrimidine amide derivatives, which are being developed as orally available inhibitors of Tie-2 kinase [2]. Tie-2 kinase is a target for anti-angiogenic cancer therapies. The Boc protecting group on the piperidine nitrogen allows for selective deprotection and subsequent functionalization to build the complex inhibitor structure. The high purity of the starting material reduces the formation of unwanted byproducts, increasing the yield of the final, highly complex drug candidate.

Enantiopure Peptide Mimetics & Protease Inhibitors

The (S)-3-aminopiperidine scaffold, readily accessed by deprotection of this compound, is a valuable building block for peptidomimetics. This is evidenced by its use in developing the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS [3]. In this application, the chiral center of the aminopiperidine is critical for mimicking the stereochemistry of the peptide backbone at the protease active site. The use of the pure (S)-enantiomer is essential for achieving selective and potent enzyme inhibition.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies (CHK1 / PI3Kδ)
Enantiomer-specific intermediate
Target-binding stereochemistry review
Antibacterial pharmacophore research
Stereochemical-control context
Pharmacophore stereochemistry review
Tie-2 kinase inhibitor research
Chiral intermediate specification
Deprotection and functionalization review
Protease inhibitor research (peptide mimetics)
Enantiopure scaffold context
Active-site stereochemistry review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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